(3S)-1-acetylpiperidine-3-carboxylic acid
CAS No.: 111479-21-1
Cat. No.: VC20854834
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111479-21-1 |
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Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
IUPAC Name | (3S)-1-acetylpiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
Standard InChI Key | ODPIDTOGVIDBLN-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)N1CCC[C@@H](C1)C(=O)O |
SMILES | CC(=O)N1CCCC(C1)C(=O)O |
Canonical SMILES | CC(=O)N1CCCC(C1)C(=O)O |
Introduction
Structural Characteristics and Basic Properties
(3S)-1-acetylpiperidine-3-carboxylic acid (CAS: 111479-21-1) is a six-membered heterocyclic compound belonging to the piperidine family. The molecule features a piperidine ring with an acetyl group attached to the nitrogen at position 1 and a carboxylic acid functionality at position 3, with the carbon at position 3 possessing S-stereochemistry . Figure 1 illustrates the structural representation of this compound.
The basic molecular properties of (3S)-1-acetylpiperidine-3-carboxylic acid are summarized in Table 1.
Property | Value |
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CAS Number | 111479-21-1 |
Molecular Formula | C₈H₁₃NO₃ |
Molecular Weight | 171.19 g/mol |
SMILES | CC(=O)N1CCCC@@HC(=O)O |
InChI | InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
Stereochemistry | (3S) configuration |
Table 1: Basic molecular properties of (3S)-1-acetylpiperidine-3-carboxylic acid .
The compound exists as a stereoisomer, with its counterpart being (3R)-1-acetylpiperidine-3-carboxylic acid (CAS: 712270-39-8) . The stereochemistry at the 3-position is critical for its biological activity and applications in asymmetric synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of (3S)-1-acetylpiperidine-3-carboxylic acid is essential for its handling, storage, and application in various chemical processes. Table 2 presents the physical properties of this compound.
Property | Value |
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Physical State | Solid |
Flash Point | 167.5±20.6 °C |
Boiling Point | 374.0±35.0 °C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Solubility | Water-soluble |
Melting Point | Not available |
Appearance | Pale yellow solid or white to off-white powder |
Table 2: Physical properties of (3S)-1-acetylpiperidine-3-carboxylic acid .
From a chemical standpoint, (3S)-1-acetylpiperidine-3-carboxylic acid contains both a carbonyl group (acetyl) and a carboxylic acid group, making it a versatile reagent for various chemical transformations. The presence of the acetyl group at the nitrogen position creates a tertiary amide functionality, which exhibits characteristic reactivity patterns different from those of secondary amines.
Synthesis Methods
Several approaches have been developed for the synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid, with methods focusing on achieving high stereoselectivity and yield.
Enzymatic Resolution
Another significant method for obtaining enantiomerically pure (3S)-1-acetylpiperidine-3-carboxylic acid is through enzymatic resolution. Research by Fogal et al. demonstrated the enantioselective resolution of related racemic piperidine derivatives using Candida antarctica lipase B .
In this approach:
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A racemic mixture is subjected to enzymatic hydrolysis
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The enzyme preferentially acts on one enantiomer
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The unreacted (3S)-enantiomer can be separated from the hydrolyzed product
The enzymatic resolution has been reported to achieve high enantiomeric excess and yield, making it a valuable method for industrial-scale production .
Analytical Characterization
Various analytical techniques have been employed to characterize (3S)-1-acetylpiperidine-3-carboxylic acid and confirm its structure and purity.
Spectroscopic Data
Spectroscopic methods provide essential structural information:
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¹H NMR spectroscopy: The proton NMR spectrum typically shows multiple signals representing the different proton environments in the molecule, including the acetyl methyl group around 2.1-2.2 ppm and the various methylene and methine protons of the piperidine ring .
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¹³C NMR spectroscopy: Carbon signals characteristic of the acetyl carbonyl (around 170 ppm), carboxylic acid carbonyl (around 175-180 ppm), and piperidine ring carbons are observed.
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IR spectroscopy: Characteristic bands include those for C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) and amide carbonyl (around 1630-1650 cm⁻¹) .
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Mass spectrometry: The expected molecular ion peak at m/z 172.1 [M+H]⁺ confirms the molecular formula .
Chromatographic Analysis
HPLC analysis is commonly used to assess the purity and enantiomeric excess of (3S)-1-acetylpiperidine-3-carboxylic acid. Chiral HPLC columns have been employed to separate the (3S) and (3R) enantiomers, allowing for the determination of optical purity .
Applications
(3S)-1-acetylpiperidine-3-carboxylic acid finds numerous applications in organic synthesis, pharmaceutical development, and as a chemical intermediate.
Pharmaceutical Applications
In the pharmaceutical field, this compound serves as a valuable building block for the synthesis of bioactive molecules:
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Neuromediator Analogues: Research has demonstrated the utility of (3S)-1-acetylpiperidine-3-carboxylic acid in preparing compounds that can function as neuromediator analogues .
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Building Block for Bioactive Compounds: The stereochemically defined structure makes it valuable for the synthesis of chiral pharmaceutical ingredients that require precise spatial arrangement of functional groups .
Chemical Intermediates
As a versatile chemical intermediate, (3S)-1-acetylpiperidine-3-carboxylic acid participates in various transformations:
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Amide Formation: The carboxylic acid group readily undergoes amide coupling reactions with various amines to produce biologically relevant amides .
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Ester Formation: Esterification of the carboxylic acid group provides access to a range of esters with different properties and reactivities.
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Reduction Reactions: The carboxylic acid functionality can be reduced to produce the corresponding alcohol or aldehyde derivatives.
Current Research and Future Perspectives
Research involving (3S)-1-acetylpiperidine-3-carboxylic acid continues to evolve, with several promising directions:
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Development of Novel Synthetic Routes: Researchers are exploring new methodologies for the efficient and scalable synthesis of this compound and its derivatives, with emphasis on green chemistry approaches .
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Expansion of Pharmaceutical Applications: Ongoing studies are investigating the incorporation of this building block into new drug candidates, particularly in the areas of antibiotics and neurological agents .
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Structure-Activity Relationship Studies: By modifying the basic structure of (3S)-1-acetylpiperidine-3-carboxylic acid, researchers aim to understand how structural changes affect biological activity, potentially leading to more effective therapeutic agents.
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Market Growth: The market for (3S)-1-acetylpiperidine-3-carboxylic acid is expected to grow, driven by increasing pharmaceutical research and development activities focusing on chiral compounds .
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